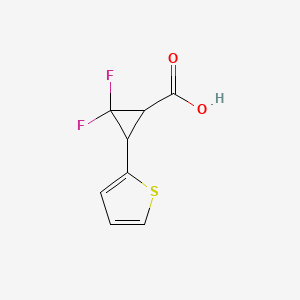

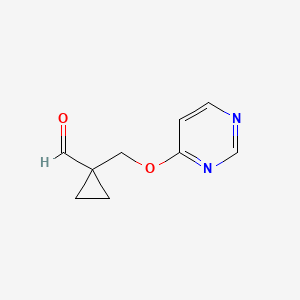

1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Overview

Description

The compound “1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of the 1,2,3-triazole family. Triazoles are a group of five-membered rings containing three nitrogen atoms and two carbon atoms . They are known for their versatile chemical properties and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, infrared spectroscopy can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of the molecule .Chemical Reactions Analysis

The chemical reactions involving “1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its functional groups and reaction conditions. For example, the aldehyde group (-CHO) is known to undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties can provide valuable information about how the compound behaves under different conditions .Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including structures similar to 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, making them significant in the pharmaceutical industry (Ferreira et al., 2013). The diverse applications of triazoles in drug development underscore their importance in creating new therapies for various diseases, including neglected diseases and those caused by drug-resistant bacteria.

Synthetic Routes for Triazoles

The synthesis of 1,2,3-triazoles, including derivatives like 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, plays a crucial role in medicinal chemistry due to their significant biological activities. Various synthetic routes have been developed to enhance the efficiency and scope of triazole synthesis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a breakthrough, providing a regioselective method to synthesize 1,4-disubstituted 1,2,3-triazoles, which are prominent in drug discovery and development for their varied biological activities (Kaushik et al., 2019).

Eco-friendly Synthesis of Triazoles

Advancements in the eco-friendly synthesis of triazoles, including methods for compounds similar to 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, emphasize the importance of sustainable practices in chemical synthesis. Recent methodologies focus on using microwave irradiation and green catalysts to enhance the synthesis process's efficiency and sustainability. These eco-friendly procedures provide numerous advantages, such as reduced reaction times, simplified work-up, and higher yields, and are applicable to drug synthesis and other industrial applications (de Souza et al., 2019).

Triazoles in Corrosion Inhibition

1,2,3-Triazole derivatives, including those structurally related to 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, have demonstrated significant potential as corrosion inhibitors for metal surfaces. Their ability to form stable complexes with metal ions and protect against corrosion in aggressive media makes them valuable in various industrial applications. The use of 1,2,3-triazole derivatives as corrosion inhibitors exemplifies the versatility of triazoles beyond pharmaceutical applications, highlighting their potential in materials science (Hrimla et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-3-4-11(10(2)5-9)6-15-7-12(8-16)13-14-15/h3-5,7-8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSDNNQLVJOEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=C(N=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480554.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)